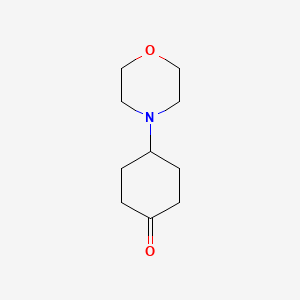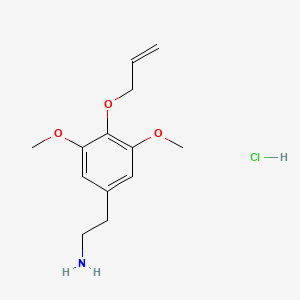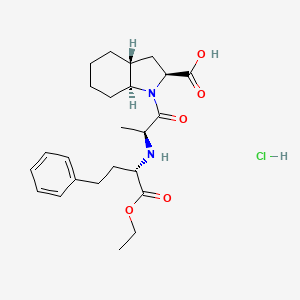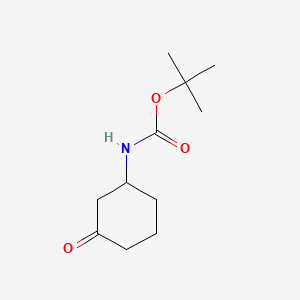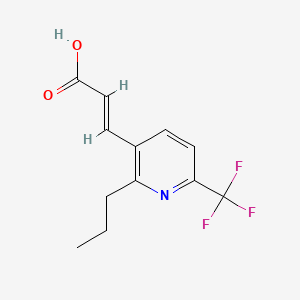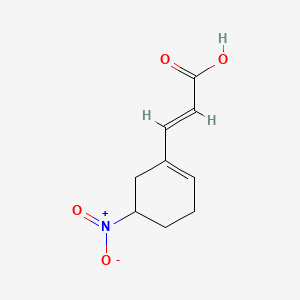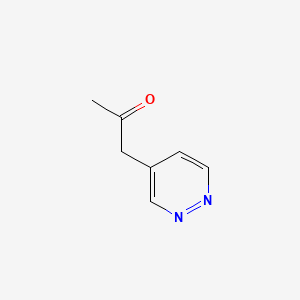
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid, commonly referred to as FMOC-OMe, is a carboxylic acid derivative of fluorene and a popular reagent in organic synthesis. It has a wide range of applications in the synthesis of small molecules, peptides, and proteins. FMOC-OMe is used as a protecting group for amino acids in peptide synthesis and is also used as a catalyst in some reactions. It has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been evaluated.
Applications De Recherche Scientifique
Peptide Synthesis
The compound is used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acids during the peptide synthesis process. It is stable at room temperature and has a long shelf-life, making it useful as a coupling agent in peptide synthesis .
Drug Screening
“®-N-Fmoc-2-(5’-pentenyl)alanine” can be used for drug screening . The compound’s unique structure and properties make it a valuable tool in the development and testing of new pharmaceuticals.
Precolumn Derivatization of Amines for HPLC
This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process improves the detection and quantification of amines in complex samples.
Derivatizing Amino Acids for HPLC Analysis
“®-N-Fmoc-2-(5’-pentenyl)alanine” is used for derivatizing amino acids for HPLC analysis . The derivatization process enhances the detection and separation of amino acids during HPLC.
Solid-Phase Peptide Synthesis
The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . Solid-phase peptide synthesis is a common method for creating peptides in the laboratory.
Oligonucleotide Synthesis
“®-N-Fmoc-2-(5’-pentenyl)alanine” is also used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensic analysis.
Mécanisme D'action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation or modification.
Mode of Action
Given its use in peptide synthesis , it can be inferred that it interacts with its targets by being incorporated into peptide chains during synthesis, potentially altering the properties of the resulting peptide.
Biochemical Pathways
Given its role in peptide synthesis , it is likely involved in the processes of protein synthesis and modification.
Pharmacokinetics
As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use, such as the method of delivery and the presence of other compounds.
Result of Action
Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides with specific properties, depending on the context of its use.
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action and stability, particularly in the context of peptide synthesis .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDFQWCJFAEFY-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)
![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)
